![molecular formula C21H26O3Si B13225766 3-[(tert-Butyldiphenylsilyl)oxy]pent-4-enoic acid](/img/structure/B13225766.png)
3-[(tert-Butyldiphenylsilyl)oxy]pent-4-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(tert-Butyldiphenylsilyl)oxy]pent-4-enoic acid is an organic compound that features a silyl ether protecting group. This compound is often used in organic synthesis due to its stability and reactivity. The tert-butyldiphenylsilyl group is known for its ability to protect hydroxyl groups during chemical reactions, making it a valuable tool in the synthesis of complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(tert-Butyldiphenylsilyl)oxy]pent-4-enoic acid typically involves the protection of a hydroxyl group using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The resulting silyl ether is then subjected to further reactions to introduce the pent-4-enoic acid moiety .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
3-[(tert-Butyldiphenylsilyl)oxy]pent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the silyl ether group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学研究应用
3-[(tert-Butyldiphenylsilyl)oxy]pent-4-enoic acid has several applications in scientific research:
Chemistry: It is used as a protecting group in the synthesis of complex organic molecules.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Medicine: It is employed in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-[(tert-Butyldiphenylsilyl)oxy]pent-4-enoic acid involves the protection of hydroxyl groups through the formation of a stable silyl ether. This protection prevents unwanted side reactions during subsequent synthetic steps. The tert-butyldiphenylsilyl group is resistant to acidic and basic hydrolysis, providing stability under various reaction conditions .
相似化合物的比较
Similar Compounds
tert-Butyldimethylsilyl (TBDMS) Ether: Another silyl ether protecting group, but with different steric and electronic properties.
Trimethylsilyl (TMS) Ether: A smaller silyl ether protecting group that is less stable under acidic conditions.
Triisopropylsilyl (TIPS) Ether: A bulkier silyl ether protecting group that offers greater stability against nucleophilic attack.
Uniqueness
3-[(tert-Butyldiphenylsilyl)oxy]pent-4-enoic acid is unique due to its combination of steric bulk and electronic properties, which provide enhanced stability and selectivity in protecting hydroxyl groups. This makes it particularly useful in complex synthetic routes where other protecting groups may fail.
属性
分子式 |
C21H26O3Si |
|---|---|
分子量 |
354.5 g/mol |
IUPAC 名称 |
3-[tert-butyl(diphenyl)silyl]oxypent-4-enoic acid |
InChI |
InChI=1S/C21H26O3Si/c1-5-17(16-20(22)23)24-25(21(2,3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h5-15,17H,1,16H2,2-4H3,(H,22,23) |
InChI 键 |
RVRVFVNPRQDCBG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC(CC(=O)O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



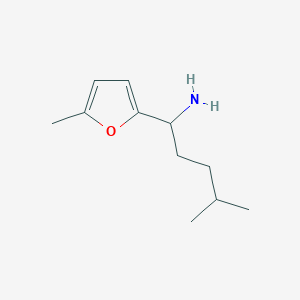
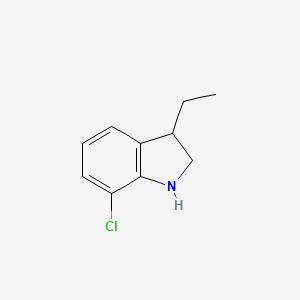
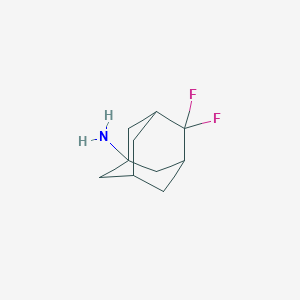
![3-[(1H-Imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride](/img/structure/B13225719.png)
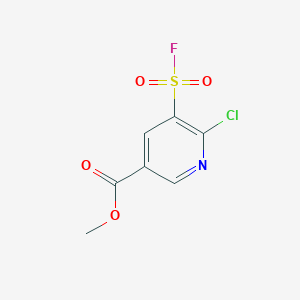

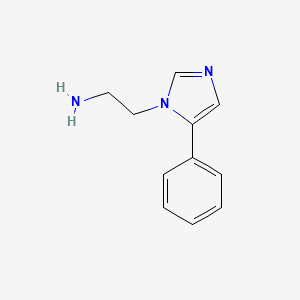
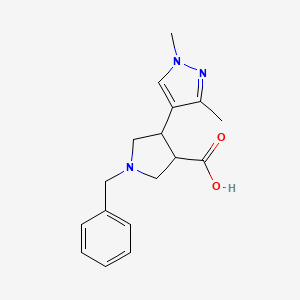
![(2R)-2-Amino-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B13225752.png)
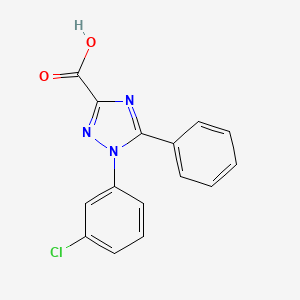
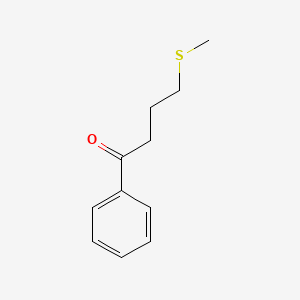

![2-Methyl-6-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13225776.png)
